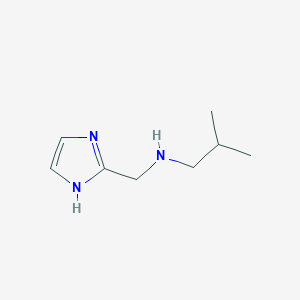

(1H-Imidazol-2-ylmethyl)-isobutyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1H-Imidazol-2-ylmethyl)-isobutyl-amine: is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine typically involves the reaction of imidazole derivatives with isobutylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with isobutylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1H-Imidazol-2-ylmethyl)-isobutyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Building Block for Complex Molecules:

(1H-Imidazol-2-ylmethyl)-isobutyl-amine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. It is often used to synthesize more complex imidazole derivatives, which have diverse applications in pharmaceuticals and materials science.

Reactivity and Stability:

The compound's reactivity is attributed to the imidazole ring, which can form stable complexes with transition metals. This property is utilized in the development of catalysts and ligands for various chemical transformations.

Biological Applications

Potential Therapeutic Properties:

In biological research, this compound has been investigated for its potential as a ligand in metal coordination complexes. These complexes are crucial for biochemical assays that study enzyme activities and other biological processes .

Antimicrobial and Anticancer Activities:

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria responsible for gastrointestinal infections. It has been shown to inhibit the growth of Helicobacter pylori, a significant cause of gastric ulcers, highlighting its potential as an antibacterial agent . Additionally, studies have explored its anticancer properties, particularly its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

Industrial Applications

Development of New Materials:

Industrially, this compound is employed in the formulation of new materials such as polymers and resins. Its ability to form stable metal complexes makes it a candidate for enhancing the properties of these materials, leading to improved performance in various applications.

Pharmaceutical Formulations:

The compound's stability and reactivity also contribute to its use in pharmaceutical formulations. It is being explored as a component in drug delivery systems where controlled release and targeted action are essential .

Data Tables

Case Studies

-

Antimicrobial Activity Study:

A study investigated the antibacterial effects of this compound derivatives against Helicobacter pylori. The results showed significant inhibition zones, indicating strong antibacterial activity against both metronidazole-sensitive and resistant strains . -

Cancer Cell Apoptosis Induction:

In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in HepG2 liver cancer cells. The mechanism involved cell cycle arrest and activation of apoptotic pathways, suggesting potential therapeutic applications in oncology . -

Material Science Application:

The incorporation of this compound into polymer matrices was explored to enhance mechanical strength and thermal stability. The resulting materials exhibited improved performance characteristics suitable for industrial applications .

Mécanisme D'action

The mechanism of action of (1H-Imidazol-2-ylmethyl)-isobutyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, affecting their function .

Comparaison Avec Des Composés Similaires

Imidazole: The parent compound, known for its broad range of biological activities.

Histidine: An amino acid containing an imidazole ring, essential in various biological processes.

Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.

Uniqueness: (1H-Imidazol-2-ylmethyl)-isobutyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutylamine moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Activité Biologique

(1H-Imidazol-2-ylmethyl)-isobutyl-amine is a compound of increasing interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring structure allows for coordination with metal ions, which is crucial for the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their functions .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in cell cycle arrest in the G1 phase and increased expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels .

Enzyme Inhibition

One notable application of this compound is as an α-glucosidase inhibitor , which has implications for diabetes management. By inhibiting this enzyme, this compound can help regulate blood sugar levels and potentially aid in weight management .

Case Studies

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on HepG2 liver cancer cells. The results showed significant apoptosis induction compared to control groups, suggesting its potential as a cancer therapeutic agent. Flow cytometry analysis revealed that treated cells exhibited increased DNA content in the G1 phase, indicating cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various imidazole derivatives, including this compound. It was found to effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a new class of antibiotics .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Upregulation of caspase pathways |

| Enzyme Inhibition | α-glucosidase inhibition | Competitive inhibition at the active site |

Research Findings

Recent literature highlights the versatility of this compound in various biological contexts:

- Antimicrobial Studies : Compounds derived from imidazole have been shown to possess broad-spectrum antimicrobial properties, with specific activity against resistant strains .

- Cancer Research : The compound's ability to induce apoptosis through specific molecular pathways positions it as a promising candidate for further development in oncology .

- Diabetes Management : Its role as an α-glucosidase inhibitor suggests potential applications in managing type II diabetes and related metabolic disorders .

Propriétés

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXCAKDNCGAAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NC=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.